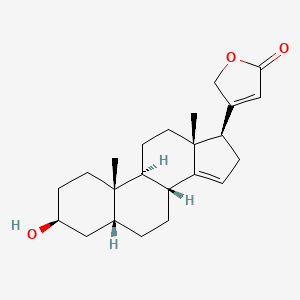

3beta-Hydroxy-5beta-carda-14,20(22)-dienolide

描述

14-脱水洋地黄毒苷是一种强心苷,也是洋地黄毒苷的衍生物。 它以在 10 μM 浓度下降低豚鼠心脏 Na+/K±ATPase 活性 15% 的能力而闻名 。 该化合物的分子式为 C23H32O3,分子量为 356.506 。

准备方法

合成路线和反应条件: 14-脱水洋地黄毒苷的合成通常涉及洋地黄毒苷的化学修饰。一种常见的方法包括使洋地黄毒苷脱水以形成脱水衍生物。 反应条件通常包括使用脱水剂和特定的温度控制,以确保洋地黄毒苷成功转化为 14-脱水洋地黄毒苷 。

工业生产方法: 14-脱水洋地黄毒苷的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和受控环境来保持化合物的质量和产量。 生产过程经过优化,以确保一致性和效率 。

化学反应分析

反应类型: 14-脱水洋地黄毒苷会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基化的衍生物 。

科学研究应用

14-脱水洋地黄毒苷在科学研究中有着广泛的应用,包括:

化学: 它用作研究强心苷及其衍生物的参考化合物。

生物学: 它用于研究强心苷对细胞过程的影响,特别是与 Na+/K±ATPase 活性相关的影响。

作用机制

14-脱水洋地黄毒苷通过抑制 Na+/K±ATPase 膜泵发挥作用。这种抑制导致细胞内钠和钙浓度升高,这可能促进肌动蛋白和肌球蛋白等收缩蛋白的活化。 该化合物还影响心脏的电活动,增加 4 期去极化的斜率,缩短动作电位持续时间,并降低最大舒张电位 。

类似化合物:

洋地黄毒苷: 一种强心苷,作用机制相似,但半衰期更长。

地高辛: 另一种强心苷,半衰期更短,药代动力学特性不同。

14-脱水洋地黄毒苷的独特性: 14-脱水洋地黄毒苷因其特定的结构修饰而具有独特性,这些修饰赋予其独特的药理特性。 它在特定浓度下选择性抑制 Na+/K±ATPase 的能力使其成为研究和潜在治疗应用中的宝贵工具 。

相似化合物的比较

Digitoxin: A cardiac glycoside with a similar mechanism of action but a longer half-life.

Digoxin: Another cardiac glycoside with a shorter half-life and different pharmacokinetic properties.

Uniqueness of 14-Anhydrodigitoxigenin: 14-Anhydrodigitoxigenin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to selectively inhibit Na+/K±ATPase at specific concentrations makes it a valuable tool in both research and potential therapeutic applications .

生物活性

3beta-Hydroxy-5beta-carda-14,20(22)-dienolide is a naturally occurring steroid classified as a cardenolide. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and case studies.

Chemical Structure and Properties

This compound is derived from the hydrolysis of digitoxin and has the following molecular characteristics:

- Molecular Formula : CHO

- Molecular Weight : 444.62 g/mol

- CAS Number : 4321-20-4

The compound's structure features a steroid backbone with hydroxyl groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Cardiotonic Effects : Similar to other cardenolides, this compound can inhibit Na/K-ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility.

- Antitumor Activity : Research indicates that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- CNS Depressant Activity : In animal models, doses as low as 25 mg/kg have shown sedative effects, suggesting potential applications in managing anxiety or sleep disorders .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria, indicating potential use in developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves cell cycle arrest and apoptosis induction through mitochondrial pathways.

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. In one study, it was found to exert CNS depressant effects in mice at specific dosages, highlighting its potential as a therapeutic agent for neurological disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability. The study reported an IC value of approximately 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased Bax expression and cytochrome c release from mitochondria.

Case Study 2: CNS Effects in Animal Models

In another investigation focusing on the neuropharmacological effects of this compound, mice treated with varying doses (10 mg/kg to 50 mg/kg) exhibited dose-dependent sedation. Behavioral assays indicated significant reductions in locomotor activity at higher doses, supporting its potential as a sedative agent .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16+,17+,18-,20+,22+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZKNUSMJAEKJ-HHALRHBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268729 | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-20-4 | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5β)-3-Hydroxycarda-14,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。